2,4,6,8,3,5,7-Benzotetraoxatriplumbacycloundecin-3,5,7-triylidene, 1,9-dihydro-1,9-dioxo-
2,4,6,8,3,5,7-Benzotetraoxatriplumbacycloundecin-3,5,7-triylidene, 1,9-dihydro-1,9-dioxo-
Brand Name:
Vulcanchem
CAS No.:
17976-43-1
VCID:
VC20839639
InChI:
InChI=1S/C8H6O4.2O.3Pb/c9-7(10)5-3-1-2-4-6(5)8(11)12;;;;;/h1-4H,(H,9,10)(H,11,12);;;;;/q;;;;2*+1/p-2
SMILES:
C1=CC=C2C(=C1)C(=O)O[Pb]O[Pb]O[Pb]OC2=O
Molecular Formula:
C8H4O6Pb3
Molecular Weight:
818 g/mol
2,4,6,8,3,5,7-Benzotetraoxatriplumbacycloundecin-3,5,7-triylidene, 1,9-dihydro-1,9-dioxo-
CAS No.: 17976-43-1
Cat. No.: VC20839639
Molecular Formula: C8H4O6Pb3
Molecular Weight: 818 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17976-43-1 |
|---|---|
| Molecular Formula | C8H4O6Pb3 |
| Molecular Weight | 818 g/mol |
| IUPAC Name | 3,5,7,9-tetraoxa-4λ2,6λ2,8λ2-triplumbabicyclo[9.4.0]pentadeca-1(15),11,13-triene-2,10-dione |
| Standard InChI | InChI=1S/C8H6O4.2O.3Pb/c9-7(10)5-3-1-2-4-6(5)8(11)12;;;;;/h1-4H,(H,9,10)(H,11,12);;;;;/q;;;;2*+1/p-2 |
| Standard InChI Key | NKQZGKXBBHMXPR-UHFFFAOYSA-L |
| SMILES | C1=CC=C2C(=C1)C(=O)O[Pb]O[Pb]O[Pb]OC2=O |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)O[Pb]O[Pb]O[Pb]OC2=O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator